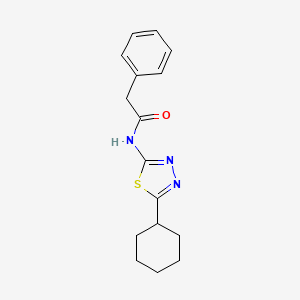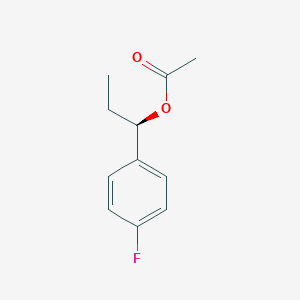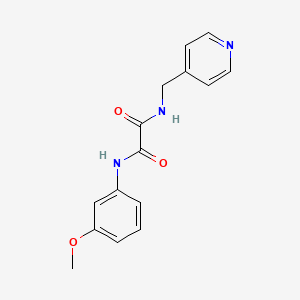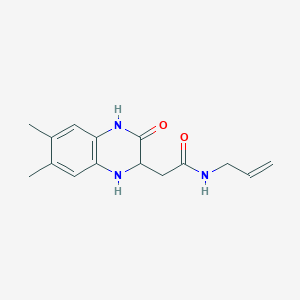
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide, also known as JNJ-26481585, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been shown to exhibit promising anticancer activity.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves the inhibition of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells. N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to inhibit HDAC1, HDAC2, and HDAC3, which are class I HDAC enzymes.
Biochemical and Physiological Effects:
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is necessary for tumor growth and metastasis. In addition, this compound has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This compound has also been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide. Another area of interest is the investigation of the combination of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential use of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide in the treatment of other diseases, such as neurological disorders, is an area of future research.
Métodos De Síntesis
The synthesis of N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide involves a multistep process that includes the reaction of 2-methyl-5-nitropyridine with 1-cyanobutane in the presence of a base to form the corresponding nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with imidazole-4-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-5-12(8-16)19-15(21)13-10(2)18-14(20-13)11-6-4-7-17-9-11/h4,6-7,9,12H,3,5H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHGZUHBUYOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(NC(=N1)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanobutyl)-5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)


![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2709670.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2709671.png)

![N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709673.png)
![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2709676.png)


![N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2709681.png)

![7-(4-Methoxyphenoxy)-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2709684.png)
